Amlodipine besylate, (R)-

calcium channel blockade L-type calcium current enantioselective pharmacology

(R)-Amlodipine besylate (CAS 828247-64-9) is the R(+) enantiomer of the widely prescribed dihydropyridine calcium channel antagonist amlodipine besylate, which is used therapeutically as the racemate (Norvasc) for hypertension and angina. While the S(−) enantiomer bears essentially all L-type calcium channel blocking activity, the R(+) enantiomer is approximately 1,000-fold weaker at calcium channel blockade yet independently mediates endothelium-dependent nitric oxide (NO) release and inhibits platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell migration.

Molecular Formula C26H31ClN2O8S
Molecular Weight 567.1 g/mol
CAS No. 828247-64-9
Cat. No. B1667246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine besylate, (R)-
CAS828247-64-9
SynonymsAmlodipine besylate, (R)-
Molecular FormulaC26H31ClN2O8S
Molecular Weight567.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m1./s1
InChIKeyZPBWCRDSRKPIDG-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Amlodipine Besylate CAS 828247-64-9: Single-Enantiomer Reference Standard and Chiral Differentiation Tool for Dihydropyridine Calcium Channel Blocker Research


(R)-Amlodipine besylate (CAS 828247-64-9) is the R(+) enantiomer of the widely prescribed dihydropyridine calcium channel antagonist amlodipine besylate, which is used therapeutically as the racemate (Norvasc) for hypertension and angina [1]. While the S(−) enantiomer bears essentially all L-type calcium channel blocking activity, the R(+) enantiomer is approximately 1,000-fold weaker at calcium channel blockade yet independently mediates endothelium-dependent nitric oxide (NO) release and inhibits platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell migration [1][2][3]. Commercially, (R)-amlodipine besylate is supplied as a high-purity chiral reference standard for analytical method development, method validation, quality control applications in Abbreviated New Drug Application (ANDA) submissions, and commercial amlodipine production [4].

Why Racemic Amlodipine Besylate or (S)-Amlodipine Besylate Cannot Simply Substitute for (R)-Amlodipine Besylate in Analytical and Research Applications


(R)-Amlodipine besylate is not a therapeutic substitute for the racemate; rather, it is a chirally pure reference compound with a pharmacological fingerprint orthogonal to that of (S)-amlodipine. The racemic drug contains a 1:1 mixture of enantiomers with divergent biological activities: S(−) drives calcium channel blockade (IC50 ≈1–2 nM), whereas R(+) is approximately 1,000-fold less potent at L-type channels (IC50 ≈1,000 nM) but uniquely stimulates endothelial NO release and inhibits smooth muscle cell migration via calcium-independent mechanisms [1][2]. In analytical workflows, generic racemic amlodipine reference standards cannot resolve chiral impurity profiling because they co-elute or fail to discriminate enantiomeric excess in chiral HPLC methods; only the single-enantiomer (R)-form enables accurate quantification of the undesired R-isomer impurity in S-amlodipine formulations or the enantiomeric purity verification mandated by regulatory guidance for chiral drug products [3][4]. Thus, substituting (R)-amlodipine besylate with racemic or S-amlodipine material would invalidate chiral purity assays, compromise ANDA data integrity, and obscure the distinct NO-mediated pharmacology relevant to vascular biology research.

Head-to-Head Quantitative Differentiation Evidence for (R)-Amlodipine Besylate Versus Its Closest Comparators


L-Type Calcium Channel Blocking Potency: (R)-Amlodipine vs. (S)-Amlodipine — 1,000-Fold Differential

The R(+) enantiomer of amlodipine is approximately 1,000-fold less potent than the S(−) enantiomer at blocking L-type calcium channels. In isolated rat aortic contraction assays, the IC50 for K+-induced contraction was 1,000 nM for R(+)-amlodipine maleate versus 1 nM for S(−)-amlodipine maleate, compared with 2 nM for the racemate [1]. This near-complete separation of calcium channel blocking activity from the R-enantiomer is the foundational rationale for procuring chirally pure (R)-amlodipine for experiments requiring NO-mediated or anti-migratory effects without confounding calcium channel blockade.

calcium channel blockade L-type calcium current enantioselective pharmacology

Endothelial Nitric Oxide Release: (R)-Amlodipine vs. (S)-Amlodipine — Exclusive NO-Releasing Activity

(R)-Amlodipine, but not (S)-amlodipine, stimulates endothelial nitric oxide release in a concentration-dependent and kinin-dependent manner. At 10⁻⁶ M, R(+)-amlodipine increased nitrite production from isolated canine coronary microvessels by 45 ± 5 pmol/mg/20 min (p < 0.05 vs. control), while the S(−) enantiomer produced no measurable nitrite increase at any concentration tested [1]. The racemate increased nitrite by 57 ± 12 pmol/mg/20 min at the same concentration, consistent with its 50% R(+) content contributing the full NO-releasing activity [1]. Nitrite release by R(+)-amlodipine was completely abolished by L-NAME (nitric oxide synthase inhibitor) and HOE-140 (B2-kinin receptor antagonist), confirming an NO-synthase and kinin-dependent mechanism [1].

nitric oxide release endothelial function coronary microvessels kinin pathway

Vascular Smooth Muscle Cell Migration Inhibition: (R)-Amlodipine Matches (S)-Amlodipine Despite Negligible Calcium Channel Blockade

(R)-Amlodipine inhibits PDGF-induced vascular smooth muscle cell (SMC) migration with potency comparable to (S)-amlodipine, despite lacking meaningful calcium channel blocking activity. At 1 nM concentration, R(+)-amlodipine maleate achieved 39% inhibition of SMC migration from vascular explants, versus 30% inhibition for S(−)-amlodipine maleate and 33% for the racemate [1]. At 0.1 nM, inhibition was 36%, 21%, and 39% for R(+), S(−), and racemate respectively [1]. This demonstrates that R(+)-amlodipine is a potent inhibitor of SMC migration through a calcium-channel-independent mechanism, making it pharmacologically unique among dihydropyridine enantiomers.

smooth muscle cell migration PDGF anti-atherosclerotic restenosis

Peripheral Edema Liability: Clinical Evidence That the R-Enantiomer Contributes to Dose-Limiting Adverse Events

Clinical data indirectly but quantitatively demonstrate that removal of the R-enantiomer from amlodipine reduces peripheral edema. In a 12-week, multicenter, randomized, double-blind, active-controlled Phase IV trial (n = 34 evaluable female patients with mild to moderate hypertension), S(−)-amlodipine nicotinate 2.5–5 mg/day produced a mean ankle–foot volume decrease of 40.24 ± 110.05 mL from baseline, whereas racemic amlodipine besylate 5–10 mg/day produced a mean increase of 30.03 ± 69.59 mL [1]. The between-group difference in volume change was −70.26 mL (95% CI −134.60 to −5.94; P = 0.028), favoring the R-enantiomer-free formulation [1]. A systematic review encompassing >7,400 patients corroborated that S-amlodipine at half the racemic dose achieves equivalent blood pressure control with a lower incidence of peripheral edema [2].

peripheral edema adverse event chiral switch tolerability

Chiral Reference Standard Identity: Specific Optical Rotation Uniquely Confirms (R)-Amlodipine Besylate Enantiomeric Purity

(R)-Amlodipine besylate is differentiated from (S)-amlodipine besylate by its positive specific optical rotation. The (+) sign of rotation provides an unequivocal identity confirmation orthogonal to chromatographic retention time. Reported values are (+)-(R)-amlodipine besylate [α]D = +25.6° (ethanol) versus (−)-(S)-amlodipine besylate [α]D = −21.0° (ethanol) and −21.5° (c = 1, methanol) for 98.15% enantiomeric purity material [1]. This optical rotation difference is the primary compendial identity test parameter discriminating the two enantiomers and is mandatory for release testing of chirally pure amlodipine reference standards.

chiral purity specific optical rotation reference standard enantiomeric excess

Regulatory Utility: (R)-Amlodipine Besylate as a Pharmacopeial Chiral Impurity Reference for ANDA and QC Workflows

(R)-Amlodipine besylate is commercially supplied as a characterized reference standard specifically for the analytical method development, method validation (AMV), and quality control (QC) applications required in Abbreviated New Drug Application (ANDA) submissions and commercial amlodipine production [1]. It enables chiral HPLC method development and system suitability testing to quantify the R-enantiomer as a chiral impurity in S-amlodipine besylate drug substance and drug product, a regulatory expectation under ICH Q6A and pharmacopeial monographs for chiral drug substances [1][2]. USP and EP monographs for amlodipine besylate specify enantiomeric purity limits that cannot be verified without an authenticated single-enantiomer reference standard of the opposite configuration [2].

ANDA chiral impurity method validation quality control USP

Optimal Research and Industrial Application Scenarios for (R)-Amlodipine Besylate Based on Quantitatively Evidenced Differentiation


Chiral HPLC Method Development and ANDA Regulatory Filings for S-Amlodipine Drug Products

In ANDA submissions for generic S-amlodipine besylate tablets, regulatory agencies require validated chiral HPLC methods with demonstrated specificity for the undesired R-enantiomer impurity. (R)-Amlodipine besylate serves as the indispensable reference standard for system suitability testing, linearity/range determination, and quantification of the R-enantiomer at levels typically specified at NMT 1.0% of the S-enantiomer peak area. Unlike racemic amlodipine reference standards (which cannot discriminate enantiomers), the chirally pure (R)-form provides a single enantiomeric peak that directly calibrates the impurity response, satisfying ICH Q2(R1) validation parameters and USP monograph requirements [1][2].

Mechanistic Dissection of Endothelial Nitric Oxide Synthase Activation by Dihydropyridines Without Calcium Channel Confounding

Vascular biology laboratories investigating NO-mediated endothelial protection can employ (R)-amlodipine as a clean molecular probe that stimulates eNOS-derived NO production (45 ± 5 pmol nitrite/mg/20 min at 10⁻⁶ M in canine coronary microvessels) without the confounding vasodilatory and negative inotropic effects of L-type calcium channel blockade [1]. This is impossible to achieve with racemic amlodipine or S-amlodipine, which carry potent calcium channel blocking activity (IC50 1–2 nM) that simultaneously alters vascular tone, intracellular calcium signaling, and cardiac contractility. The kinin-dependence (blocked by HOE-140) further enables pathway-specific interrogation of B2 receptor–eNOS coupling [1].

Anti-Atherosclerotic and Anti-Restenotic Drug Discovery Targeting Smooth Muscle Cell Migration Independent of Blood Pressure Lowering

(R)-Amlodipine inhibits PDGF-induced vascular smooth muscle cell migration (39% at 1 nM) with potency equivalent to or exceeding S-amlodipine (30% at 1 nM) yet with 1,000-fold less calcium channel blocking activity [1]. This calcium-channel-independent anti-migratory profile makes it a unique lead-like molecule for developing anti-atherosclerotic or anti-restenotic agents that do not lower systemic blood pressure—a critical safety advantage for normotensive patients with coronary artery disease or post-angioplasty restenosis. Procurement of (R)-amlodipine besylate enables SAR studies to optimize the anti-migratory pharmacophore without inadvertently engineering calcium channel blockade into the series.

Enantiomer-Specific Toxicology and Safety Pharmacology Studies Supporting Chiral Switch Development

Clinical evidence demonstrates that removal of the R-enantiomer from amlodipine reduces peripheral edema by a quantified −70.26 mL in ankle–foot volume (P = 0.028) while maintaining equivalent antihypertensive efficacy at half the dose [1][2]. Pure (R)-amlodipine besylate enables toxicologists to dissect whether R-enantiomer-specific effects (e.g., NO-mediated vasodilation, kinin pathway activation) contribute to edema formation or other adverse events independently of calcium channel blockade. Such data are essential for chiral switch regulatory dossiers that justify development of single-enantiomer products on tolerability grounds.

Quote Request

Request a Quote for Amlodipine besylate, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.